![molecular formula C17H12ClN5S B2734763 6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-00-7](/img/structure/B2734763.png)

6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

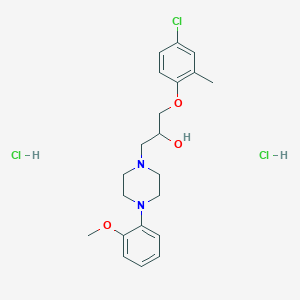

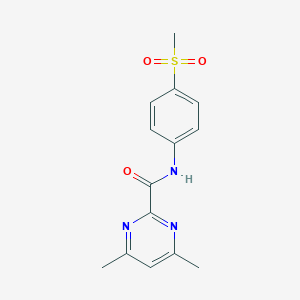

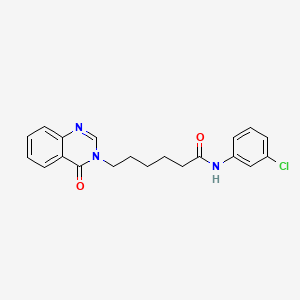

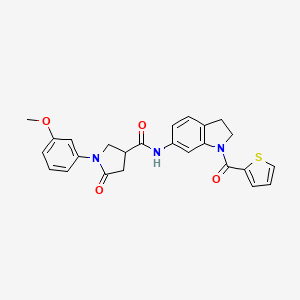

The compound “6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .

Synthesis Analysis

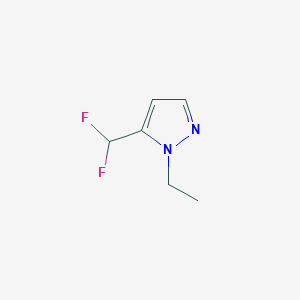

The synthesis of [1,2,4]triazolo[4,3-b]pyridazines involves designing and synthesizing a series of novel derivatives, and evaluating them for their inhibitory activities . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis

Triazole compounds, including [1,2,4]triazolo[4,3-b]pyridazines, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on 6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine and related compounds emphasizes the synthesis and structural characterization of triazole and pyridazine derivatives, which have demonstrated a range of biological properties. For example, Sallam et al. (2021) focused on the synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives. These compounds have shown significant anti-tumor and anti-inflammatory activity, highlighting their potential in medicinal chemistry. The research presents detailed structural analysis through NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques, along with DFT calculations to determine quantum chemical parameters and energy frameworks constructed to understand molecular packing strength (Sallam et al., 2021).

Antimicrobial and Anti-diabetic Potential

Further, the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines evaluated over dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities present a promising avenue for anti-diabetic medications. This research showcases the potential of these compounds to inhibit DPP-4, a significant target in diabetes management, alongside their antioxidant and cytotoxicity assessment through molecular docking and enzyme inhibition assays. The findings suggest these compounds' excellent antioxidant and insulinotropic activity, opening new paths for anti-diabetic drug development (Bindu et al., 2019).

Cardiovascular and Antihypertensive Activities

Another aspect of research on related compounds explores their cardiovascular and antihypertensive activities. Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, demonstrating some compounds' potent coronary vasodilating and antihypertensive activities. This work suggests the therapeutic potential of these compounds as cardiovascular agents, offering insights into their synthesis and the evaluation of their pharmacological effects (Sato et al., 1980).

Direcciones Futuras

The future directions for the research and development of [1,2,4]triazolo[4,3-b]pyridazines, including “6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine”, involve further exploration of their biological activities and potential applications in drug design, discovery, and development .

Propiedades

IUPAC Name |

6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-13-6-2-1-5-12(13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-7-3-4-10-19-14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOARPCGJMBPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)